molecular formula C6H6Cl2N2 B081661 (2,3-Dichlorophenyl)hydrazine CAS No. 13147-14-3

(2,3-Dichlorophenyl)hydrazine

Cat. No. B081661
CAS RN: 13147-14-3
M. Wt: 177.03 g/mol
InChI Key: HPIALSXRVQRGMK-UHFFFAOYSA-N
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Description

"(2,3-Dichlorophenyl)hydrazine" is a chemical compound that has been studied in various contexts, particularly in organic chemistry and material science. It is known for its role in the synthesis of various organic compounds and has been a subject of structural and chemical property analyses.

Synthesis Analysis

Synthesis of compounds related to "(2,3-Dichlorophenyl)hydrazine" often involves reactions with different organic and inorganic reagents. For example, one study describes the synthesis of a related compound, N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, through reactions involving chloroformate ethyl ester and triethylamine (Zou, 2001).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques like X-ray diffraction. For instance, the aforementioned compound was characterized, showing a dimer linked by intermolecular hydrogen bonds (Zou, 2001).

Chemical Reactions and Properties

Chemical reactions involving "(2,3-Dichlorophenyl)hydrazine" derivatives can be complex. For example, 2,3-dichloroprop-1-ene reacted with diphenyl disulfide in a system involving hydrazine hydrate-potassium hydroxide, leading to multiple products through a domino reaction process (Levanova et al., 2013).

Physical Properties Analysis

Physical properties of compounds like "(2,3-Dichlorophenyl)hydrazine" are critical for understanding their behavior in different contexts. Studies often involve analyzing these properties through various spectroscopic methods and crystallography.

Chemical Properties Analysis

The chemical properties are closely tied to the structure and synthesis of these compounds. For example, the interaction of different functional groups and the formation of intermolecular hydrogen bonds play a significant role in determining the chemical behavior of these compounds (Zou, 2001).

Scientific Research Applications

  • Chemosensor for Hydrazine Detection : A study developed a new oligothiophene derivative as a highly selective chemosensor for hydrazine, showcasing its potential for detecting hydrazine in environmental water and human urine, along with bio-imaging applications in living cells (Guo et al., 2020).

  • Electron Donor in Photosynthesis : Hydrazine has been identified as an electron donor to the oxidizing side of Photosystem II in photosynthesis, suggesting its role in reactivating electron flow in chloroplasts (Heath, 1971).

  • Preparation of Heterocyclic Compounds : Hydrazine derivatives have been used in the synthesis of novel heterocyclic compounds with potential biological activity, indicating their importance in pharmaceutical research (Sayed et al., 2003).

  • Detection of Water Pollutants : Hydrazine and related compounds are important for developing sensors to detect major water pollutants, crucial for human health (Tahernejad-Javazmi et al., 2018).

  • Fluorescent Sensors for Environmental and Biological Systems : Fluorescent sensors for hydrazine detection have been extensively studied, highlighting their significance in monitoring environmental and biological systems (Zhang et al., 2020).

  • Electrochemical Synthesis Strategies : Research on electrochemical strategies for synthesizing hydrazine, an important industrial chemical and fuel, demonstrates its relevance in chemical manufacturing and energy production (Wang et al., 2020).

  • Antimicrobial and Antifungal Activities : Some hydrazine derivatives exhibit antimicrobial and antifungal activities, indicating their potential in developing new therapeutic agents (Papakonstantinou-Garoufalias et al., 2002).

  • Cytotoxic Effects in Pharmaceutical Research : Studies on hydrazine derivatives have explored their cytotoxic effects against tumor cell lines, showing their applicability in cancer research (Flefel et al., 2015).

Safety And Hazards

(2,3-Dichlorophenyl)hydrazine hydrochloride is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The synthesis of pyrano [2,3-c]pyrazole, which involves (2,3-Dichlorophenyl)hydrazine, has been a subject of considerable research efforts . The focus is on achieving high yields and product diversity, often overshadowing the critical importance of sustainability .

properties

IUPAC Name

(2,3-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIALSXRVQRGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)hydrazine

Synthesis routes and methods

Procedure details

To a stirred suspension of 2,3-dichloroaniline (35 g, 216.02 mmol, 1.0 eq.) in conc. HCl (150 mL) was added a solution of NaNO2 (17.9 g, 259.22 mmol, 1.2 eq.) in water (50 mL) dropwise at −5 to 0° C. until the reaction mixture formed a clear solution. The reaction mixture was added dropwise to a stirred solution of SnCl2 (90.1 g, 475.24 mmol, 2.2 eq.) in conc. HCl (300 mL) at −5° C. for 30 min. A solid precipitate obtained was filtered out and washed with excess of ice cold water to get (2,3-dichlorophenyl)hydrazine (45.8 g, 98%, pale yellow solid; TLC system: EtOAc/PE (3:7) Rf: 0.55).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
90.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
OP Malik - Current Science, 1975 - JSTOR
XII H ch3 Cl Cl no2 8-20, s.. 7-95, s and N 5'83%). Similar cyclization afforded tetra-680-740 [CX (Halogen)], 1150-1350 twisting and hydrocarbazoles3" aXIV-XX (Table II). The IR …
Number of citations: 0 www.jstor.org
H Ullah, U Bibi, A Hussain, M Sarfraz, F Rahim… - Russian Journal of …, 2023 - Springer
Fourteen N-aryl-2-{4-[bis(5-chloro-1-methyl-1H-indol-3-yl)methyl]benzoyl}hydrazine-1-carbothioamides 5a–5n were synthesized starting from 5-chloro-1-methyl-1H-indole and methyl 4-…
Number of citations: 3 link.springer.com
F Rahim, M Taha, N Iqbal, S Hayat, F Qureshi… - Journal of Molecular …, 2020 - Elsevier
A new series of isatin based thiosemicarbazide derivatives 1–15 were synthesized and characterized by 1 H NMR, 13 C NMR and HR-EIMS. The synthetic derivatives were evaluated …
Number of citations: 24 www.sciencedirect.com
C Liu, PR Jalagam, J Feng, W Wang… - Journal of Medicinal …, 2022 - ACS Publications
Galectin-3 (Gal-3), a member of the β-galactoside-binding protein family, is implicated in a wide variety of human diseases. Identification of Gal-3 inhibitors with the right combination of …
Number of citations: 9 pubs.acs.org
SM Divatia, DP Rajani, SD Rajani, HD Patel - Arabian Journal of Chemistry, 2019 - Elsevier
A series of (E)-2-[5-chloro-1-(1H-benzo[d]imidazol-2-yl)ethylidene] N-(substituted) hydrazine carbothioamide (7a–7t) and (E)-2-[1-(1H-benzo[d]imidazol-2-yl)ethylidene] N-(substituted) …
Number of citations: 20 www.sciencedirect.com
M Taha, FJ Alshamrani, F Rahim, S Hayat, H Ullah… - Molecules, 2019 - mdpi.com
A new class of triazinoindole-bearing thiosemicarbazides (1–25) was synthesized and evaluated for α-glucosidase inhibitory potential. All synthesized analogs exhibited excellent …
Number of citations: 19 www.mdpi.com
JB Liu, FY Li, JY Dong, YX Li, XL Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel anthranilic diamides derivatives (7a–s) containing halogen, trifluoromethyl group and cyano group were designed, synthesized, and characterized by melting point, 1 H …
Number of citations: 22 www.sciencedirect.com
SB Zahra, S Ullah, SA Halim, M Waqas, NU Huda… - Scientific Reports, 2023 - nature.com
Diabetes mellitus has a high prevalence rate and it has been deemed a severe chronic metabolic disorder with long-term complications. This research aimed to identify compounds that …
Number of citations: 6 www.nature.com
H Ullah, H Zada, F Khan, S Hayat, F Rahim… - Journal of Molecular …, 2022 - Elsevier
Sixteen benzimidazole-bearing thiourea analogues (1-16) were synthesized and tested for their β-glucuronidase inhibitory potential. All analogues showed varying degrees of activity …
Number of citations: 2 www.sciencedirect.com
M Taha, FJ Alshamrani, F Rahim, S Hayat, H Ullah… - 2019 - preprints.org
New class of triazinoindole bearing thiosemicarbazide (1-25) was synthesized and evaluated for α-glucosidase inhibitory potential. All synthesized analogues exhibited excellent …
Number of citations: 5 www.preprints.org

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